molecular formula C29H27FO2 B12727455 1,1'-Biphenyl, 4-(2-((4-fluoro-3-phenoxyphenyl)methoxy)-1,1-dimethylethyl)- CAS No. 83493-45-2

1,1'-Biphenyl, 4-(2-((4-fluoro-3-phenoxyphenyl)methoxy)-1,1-dimethylethyl)-

Cat. No.: B12727455
CAS No.: 83493-45-2
M. Wt: 426.5 g/mol
InChI Key: UTFHDOBHPDLHTE-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 4-(2-((4-fluoro-3-phenoxyphenyl)methoxy)-1,1-dimethylethyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 4-(2-((4-fluoro-3-phenoxyphenyl)methoxy)-1,1-dimethylethyl)- typically involves multiple steps, including the formation of biphenyl and subsequent functionalization. Common synthetic routes include:

    Suzuki Coupling Reaction: This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.

    Friedel-Crafts Alkylation: This reaction involves the alkylation of biphenyl with tert-butyl groups using a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 4-(2-((4-fluoro-3-phenoxyphenyl)methoxy)-1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce biphenyl alcohols.

Scientific Research Applications

1,1’-Biphenyl, 4-(2-((4-fluoro-3-phenoxyphenyl)methoxy)-1,1-dimethylethyl)- is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 4-(2-((4-fluoro-3-phenoxyphenyl)methoxy)-1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler structure without the additional functional groups.

    4-Fluorobiphenyl: Contains a fluorine atom but lacks the phenoxy and methoxy groups.

    Phenoxyphenyl Compounds: Similar in structure but with variations in the substituents.

Uniqueness

1,1’-Biphenyl, 4-(2-((4-fluoro-3-phenoxyphenyl)methoxy)-1,1-dimethylethyl)- is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it valuable in specialized applications where other compounds may not be as effective.

Properties

CAS No.

83493-45-2

Molecular Formula

C29H27FO2

Molecular Weight

426.5 g/mol

IUPAC Name

1-fluoro-4-[[2-methyl-2-(4-phenylphenyl)propoxy]methyl]-2-phenoxybenzene

InChI

InChI=1S/C29H27FO2/c1-29(2,25-16-14-24(15-17-25)23-9-5-3-6-10-23)21-31-20-22-13-18-27(30)28(19-22)32-26-11-7-4-8-12-26/h3-19H,20-21H2,1-2H3

InChI Key

UTFHDOBHPDLHTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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